sodium;2-(3-carboxypropanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate
Description
Sodium;2-(3-carboxypropanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-succinyl sodium salt, is a complex phospholipid derivative. This compound is characterized by its amphiphilic nature, making it an essential component in various biological and industrial applications. It is commonly used in the formulation of liposomes and other lipid-based delivery systems due to its ability to form stable bilayers.
Properties
Molecular Formula |
C41H77NNaO11P |
|---|---|
Molecular Weight |
814.0 g/mol |
IUPAC Name |
sodium;2-(3-carboxypropanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C41H78NO11P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-40(46)50-35-37(36-52-54(48,49)51-34-33-42-38(43)31-32-39(44)45)53-41(47)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H,42,43)(H,44,45)(H,48,49);/q;+1/p-1 |
InChI Key |
CSBBOJBLMMDIFP-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-(3-carboxypropanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate typically involves the esterification of glycerol with hexadecanoic acid (palmitic acid) to form 1,2-dipalmitoyl-sn-glycerol. This intermediate is then phosphorylated to produce 1,2-dipalmitoyl-sn-glycero-3-phosphate. The final step involves the conjugation of the phosphate group with 2-(3-carboxypropanoylamino)ethyl, followed by the addition of sodium to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in stainless steel reactors with precise temperature and pH control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Sodium;2-(3-carboxypropanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipid derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the phosphate backbone.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized phospholipid derivatives.
Reduction: Reduced forms of the phospholipid with modified functional groups.
Substitution: Substituted phospholipid derivatives with new functional groups.
Scientific Research Applications
Sodium;2-(3-carboxypropanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of lipid behavior and membrane dynamics.
Biology: Plays a crucial role in the formation of liposomes for drug delivery and gene therapy.
Medicine: Utilized in the development of lipid-based drug delivery systems, enhancing the bioavailability and stability of therapeutic agents.
Industry: Employed in the formulation of cosmetics and personal care products due to its emulsifying properties.
Mechanism of Action
The mechanism of action of sodium;2-(3-carboxypropanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate involves its integration into lipid bilayers, where it influences membrane fluidity and stability. The compound interacts with other lipids and proteins within the membrane, modulating their function and activity. Its amphiphilic nature allows it to form stable liposomes, which can encapsulate and deliver therapeutic agents to target cells.
Comparison with Similar Compounds
Similar Compounds
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Another phospholipid commonly used in liposome formulation.
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Known for its fusogenic properties, facilitating the fusion of liposomes with cell membranes.
1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE): Used in the preparation of stable liposomes with prolonged circulation times.
Uniqueness
Sodium;2-(3-carboxypropanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate is unique due to its specific functional groups, which confer distinct properties such as enhanced stability and specific interactions with biological membranes. Its ability to form stable liposomes makes it particularly valuable in drug delivery applications, where it can improve the efficacy and safety of therapeutic agents.
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